Pirinixic Acid Aminothiazole

Übersicht

Beschreibung

Pirinixic acid aminothiazole is a compound that combines the structural features of pirinixic acid and aminothiazole. Pirinixic acid is known for its role as a peroxisome proliferator-activated receptor alpha agonist, while aminothiazole is a versatile scaffold in medicinal chemistry with various biological activities. The combination of these two moieties results in a compound with potential therapeutic applications, particularly in the fields of inflammation and cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pirinixic acid aminothiazole typically involves the condensation of a halogenated ketone with a thioamide, followed by cyclization to form the aminothiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The process can be optimized by using polymer-supported catalysts to improve yields and simplify product isolation .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and solid-supported catalysts can enhance efficiency and scalability. The final product is typically purified through crystallization or chromatography to achieve high purity .

Analyse Chemischer Reaktionen

Reaktionstypen: Pirinixic Säure Aminothiazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an den halogenierten Positionen des Aminothiazolrings auftreten

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in Essigsäure.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriumhydroxid in Ethanol

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Sulfoxide oder Sulfone liefern, während die Reduktion Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pirinixic Säure Aminothiazol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation der Enzymaktivität und der Rezeptorbindung.

Medizin: Untersucht auf seine entzündungshemmenden und krebshemmenden Eigenschaften. .

Industrie: Eingesetzt bei der Entwicklung neuer Pharmazeutika und Agrochemikalien

5. Wirkmechanismus

Der Wirkmechanismus von Pirinixic Säure Aminothiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:

Peroxisomen-Proliferator-aktivierter Rezeptor alpha (PPARα): Die Verbindung aktiviert PPARα, was zur Transkription von Genen führt, die am Lipidstoffwechsel und an Entzündungen beteiligt sind.

Mikrosomale Prostaglandin E2-Synthase-1 (mPGES-1) und 5-Lipoxygenase (5-LO): Es hemmt diese Enzyme, wodurch die Produktion von proinflammatorischen Mediatoren wie Prostaglandinen und Leukotrienen reduziert wird

Wirkmechanismus

The mechanism of action of pirinixic acid aminothiazole involves its interaction with specific molecular targets:

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): The compound activates PPARα, leading to the transcription of genes involved in lipid metabolism and inflammation.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LO): It inhibits these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes

Vergleich Mit ähnlichen Verbindungen

Pirinixic Säure Aminothiazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Fenofibrat: Ein weiterer PPARα-Agonist, der zur Senkung des Lipidspiegels eingesetzt wird.

Thiazolidindione: Eine Klasse von PPARγ-Agonisten, die zur Behandlung von Diabetes eingesetzt werden.

Die Einzigartigkeit von Pirinixic Säure Aminothiazol liegt in ihrer dualen hemmenden Wirkung auf mPGES-1 und 5-LO, kombiniert mit ihrer PPARα-Agonistenaktivität, was sie zu einem vielversprechenden Kandidaten für die Behandlung von Entzündungskrankheiten und Krebs macht .

Biologische Aktivität

Pirinixic Acid Aminothiazole is a compound that has garnered attention due to its dual inhibitory effects on key enzymes involved in the inflammatory response. Specifically, it targets 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) , both of which play significant roles in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

This compound acts primarily by inhibiting the activities of 5-LO and mPGES-1, which are critical in the synthesis of leukotrienes and prostaglandin E2 (PGE2), respectively. The compound exhibits high potency with IC50 values of approximately 0.3 μM for 5-LO and 0.4 μM for mPGES-1 in cell-free assays, and an even lower IC50 value of 0.2 μM in cell-based assays for 5-LO inhibition .

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-inflammatory effects. In a mouse model of zymosan-induced peritonitis, administration of the compound at a dosage of 10 mg/kg resulted in:

- A 57% reduction in vascular permeability.

- A 45% decrease in neutrophil infiltration.

- An 84% reduction in cysteinyl leukotrienes (cysLTs) levels.

- A 46% decrease in PGE2 levels .

These findings suggest that this compound effectively reduces both leukotriene and PGE2 synthesis, highlighting its potential as a therapeutic agent for inflammatory conditions.

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known inhibitors:

| Compound | Target Enzyme | IC50 (μM) | Effectiveness (In Vivo) |

|---|---|---|---|

| This compound | 5-LO | 0.3 | Significant reduction in inflammation |

| mPGES-1 | 0.4 | Significant reduction in inflammation | |

| LP105 (Pirinixic Acid Derivative) | 5-LO | 1.5 | Reduced vascular remodeling |

| COX-1/COX-2 | ~5–8 | Moderate anti-inflammatory effects |

Case Studies and Research Findings

- Case Study on Inflammation : In a study focusing on murine models, this compound was shown to significantly inhibit the activity of 5-LO, leading to reduced levels of inflammatory markers associated with conditions like aortic aneurysms . The compound not only inhibited 5-LO but also modulated other pathways related to vascular health.

- Cancer Research Implications : The dual inhibition mechanism of this compound is being explored for its potential application in cancer therapy. By reducing the synthesis of inflammatory mediators that can promote tumor growth and metastasis, this compound could serve as a valuable addition to cancer treatment regimens .

- Metabolism Studies : Research indicates that derivatives of Pirinixic Acid, including those featuring aminothiazole moieties, exhibit improved bioactivity and potency. These derivatives have been rationally designed to enhance their pharmacokinetic profiles while maintaining their dual inhibitory functions .

Eigenschaften

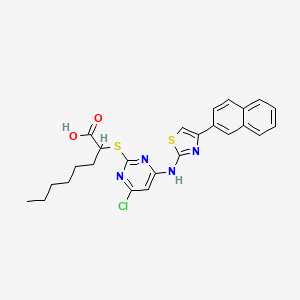

IUPAC Name |

2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFIDKPYNKNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.